

## A Meta-Analysis of Dapivirine Clinical Trial Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial outcomes for the **Dapivirine** vaginal ring, a microbicide developed for the prevention of HIV-1 in women. The data presented is a meta-summary of the pivotal Phase III randomized controlled trials (ASPIRE and The Ring Study) and their subsequent open-label extension studies (HOPE and DREAM), offering researchers and drug development professionals a consolidated overview of the efficacy, safety, and methodological approaches of this HIV prevention strategy.

### **Data Presentation: Efficacy and Safety Outcomes**

The following tables summarize the key quantitative data from the major clinical trials of the **Dapivirine** vaginal ring.

### Table 1: Efficacy of the Dapivirine Vaginal Ring in Preventing HIV-1 Acquisition



| Clinical<br>Trial                              | Treatment<br>Arm | Placebo<br>Arm   | Efficacy<br>(HIV-1 Risk<br>Reduction) | 95%<br>Confidence<br>Interval (CI) | p-value |
|------------------------------------------------|------------------|------------------|---------------------------------------|------------------------------------|---------|
| ASPIRE<br>(MTN-020)                            | 71 infections    | 97 infections    | 27%                                   | 1% to 46%                          | 0.05    |
| The Ring<br>Study (IPM-<br>027)                | 77 infections    | 56 infections    | 31%                                   | 0.9% to<br>51.5%                   | 0.040   |
| HOPE<br>(Open-Label<br>Extension of<br>ASPIRE) | 35 infections    | N/A<br>(Modeled) | 39%<br>(estimated)                    | 14% to 69%                         | N/A     |
| DREAM (Open-Label Extension of The Ring Study) | N/A              | N/A<br>(Modeled) | 63%<br>(estimated)                    | N/A                                | N/A     |

Note: Efficacy in open-label extension studies was estimated by comparing observed HIV incidence to expected incidence based on statistical modeling.

Table 2: Subgroup Analysis of Efficacy by Age in Pivotal

**Trials** 

| Clinical Trial           | Age Group                 | Efficacy (HIV-1 Risk<br>Reduction) | 95% Confidence<br>Interval (CI) |
|--------------------------|---------------------------|------------------------------------|---------------------------------|
| ASPIRE (MTN-020)         | >21 years                 | 56%                                | 31% to 71%                      |
| ≤21 years                | No significant protection | -133% to 31%                       |                                 |
| The Ring Study (IPM-027) | >21 years                 | 37% (trend)                        | N/A                             |
| ≤21 years                | Little to no protection   | N/A                                |                                 |



Table 3: Safety and Tolerability of the Dapivirine Vaginal

**Ring (Adverse Events)** 

| Clinical Trial           | Adverse Event Profile                                                            | Key Findings                                         |
|--------------------------|----------------------------------------------------------------------------------|------------------------------------------------------|
| ASPIRE (MTN-020)         | Similar rates of adverse events between Dapivirine and placebo arms.             | No significant safety concerns were identified.      |
| The Ring Study (IPM-027) | No statistical difference in adverse events between the active and placebo arms. | The Dapivirine ring was well-tolerated.              |
| HOPE & DREAM (OLEs)      | Continued to demonstrate a favorable safety profile.                             | No new safety concerns emerged with longer-term use. |

### **Experimental Protocols**

The pivotal trials for the **Dapivirine** vaginal ring, ASPIRE and The Ring Study, were designed as multi-center, randomized, double-blind, placebo-controlled Phase III trials. Their open-label extension (OLE) studies, HOPE and DREAM, provided further data on safety, adherence, and effectiveness in a real-world context.

## ASPIRE (A Study to Prevent Infection with a Ring for Extended Use - MTN-020)

- Objective: To evaluate the safety and efficacy of a 25 mg Dapivirine vaginal ring for the prevention of HIV-1 infection in women.
- Study Design: Randomized (1:1 ratio), double-blind, placebo-controlled.
- Participants: 2,629 HIV-1 negative, sexually active women aged 18-45 in Malawi, South Africa, Uganda, and Zimbabwe.
- Intervention: Participants were randomly assigned to receive either a vaginal ring containing
   25 mg of **Dapivirine** or a placebo ring, to be replaced every four weeks.



- Duration: Participants used the assigned ring for a minimum of 12 months. The trial ran from August 2012 to June 2015.
- Primary Endpoint: The primary efficacy endpoint was the reduction in the incidence of HIV-1
  infection in the **Dapivirine** group compared to the placebo group. Safety was also a primary
  endpoint.
- Statistical Analysis: The primary efficacy analysis was an intent-to-treat analysis comparing the rate of HIV-1 acquisition between the two arms.

#### The Ring Study (IPM-027)

- Objective: To assess the safety and efficacy of the **Dapivirine** vaginal ring in preventing HIV-1 infection in women.
- Study Design: Randomized (2:1 ratio), double-blind, placebo-controlled.
- Participants: 1,959 HIV-1 negative women aged 18-45 in South Africa and Uganda.
- Intervention: Participants were assigned to receive either the **Dapivirine** ring or a placebo ring, with two participants receiving the active product for every one who received the placebo. Rings were replaced monthly.
- Duration: The study was conducted between April 2012 and December 2016.
- Primary Endpoint: The primary objective was to determine the safety and efficacy of the Dapivirine ring.
- Statistical Analysis: Similar to ASPIRE, the primary analysis was based on the intent-to-treat principle, comparing HIV-1 incidence rates.

# HOPE (HIV Open-Label Prevention Extension - MTN-025) and DREAM (Dapivirine Ring Extended Access and Monitoring - IPM 032)

Objective: To gather additional data on the safety, adherence, and effectiveness of the
 Dapivirine ring in an open-label setting.



- Study Design: Open-label, follow-on studies for participants from ASPIRE and The Ring Study, respectively.
- Participants: HIV-negative women who had participated in the preceding Phase III trials were
  offered the Dapivirine ring.
- Intervention: All participants who chose to use the ring received the active **Dapivirine** ring.
- Key Feature: These studies aimed to understand ring use and its effectiveness when
  participants knew the product was active, which appeared to lead to higher adherence and,
  consequently, higher estimated efficacy.

# Mandatory Visualization Experimental Workflow of Pivotal Dapivirine Clinical Trials





Click to download full resolution via product page

Caption: Workflow of the ASPIRE and The Ring Study Phase III trials.



### Mechanism of Action: Dapivirine Inhibition of HIV-1 Reverse Transcriptase



Click to download full resolution via product page

Caption: **Dapivirine**'s mechanism of action as an NNRTI.

 To cite this document: BenchChem. [A Meta-Analysis of Dapivirine Clinical Trial Outcomes: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669821#meta-analysis-of-dapivirine-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com